molecular formula C17H28N2 B2981503 [3-(4-Benzylpiperidin-1-yl)propyl](ethyl)amine CAS No. 1306034-51-4

[3-(4-Benzylpiperidin-1-yl)propyl](ethyl)amine

Cat. No.: B2981503
CAS No.: 1306034-51-4
M. Wt: 260.425
InChI Key: RFEDXRAWMNTZSX-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)propylamine is a tertiary amine compound featuring a benzyl-substituted piperidine core linked to a propylamine chain with an ethyl substituent. The benzylpiperidine moiety is a common pharmacophore in medicinal chemistry, often associated with binding to G-protein-coupled receptors (GPCRs) such as CCR5 and histamine H3 receptors . The compound’s structure allows for diverse interactions with biological targets, modulated by electronic, steric, and hydrophobic properties of its substituents.

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-N-ethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-2-18-11-6-12-19-13-9-17(10-14-19)15-16-7-4-3-5-8-16/h3-5,7-8,17-18H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEDXRAWMNTZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)propylamine typically involves the reaction of 4-benzylpiperidine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(4-Benzylpiperidin-1-yl)propylamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidin-1-yl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-(4-Benzylpiperidin-1-yl)propylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)propylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical and Structural Properties
Property Target Compound Ifenprodil 9g (Anti-HNSCC)
Lipophilicity (logP) Moderate (estimated) Low (polar hydroxy group) High (diethylamino)
Steric Bulk Moderate (ethyl) High (hydroxypropylphenol) High (diethylamino)
Key Substituent 4-Benzylpiperidine 4-Benzylpiperidine Diethylaminopropyl

Biological Activity

The compound 3-(4-Benzylpiperidin-1-yl)propylamine is a synthetic organic molecule that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with various receptors, and implications for therapeutic applications.

3-(4-Benzylpiperidin-1-yl)propylamine is characterized by its piperidine ring, which is a common structural motif in many biologically active compounds. Its structure allows for interactions with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes, modulating their activity. Research indicates that it may interact with:

  • Dopamine Receptors : Potentially influencing dopaminergic signaling pathways.
  • Sigma Receptors : Known to play roles in neuroprotection and modulation of neurotransmitter systems .
  • Acetylcholinesterase (AChE) : Exhibiting inhibitory effects that may benefit conditions like Alzheimer's disease by increasing acetylcholine levels .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Receptor Binding Binds to dopamine and sigma receptors
AChE Inhibition Inhibits acetylcholinesterase
Neuroprotective Effects Potentially protects against neurodegeneration
Chemical Stability High stability as a radioligand

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that compounds similar to 3-(4-Benzylpiperidin-1-yl)propylamine exhibited significant neuroprotective effects in C6 glioma cells, suggesting its potential use in treating neurodegenerative diseases .
  • Acetylcholinesterase Inhibition : Research indicates that derivatives of this compound have shown substantial inhibition of AChE, which is critical for the management of Alzheimer's disease. The inhibition leads to increased levels of acetylcholine, thus enhancing cognitive function .
  • Receptor Interaction Studies : Binding studies have revealed that the compound interacts with sigma receptors, which are implicated in various neurobiological processes. Kinetic studies showed rapid binding and dissociation rates, indicating effective receptor modulation .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Benzylpiperidin-1-yl)propylamine, and what challenges exist in achieving high purity?

Methodological Answer: The synthesis typically involves alkylation or reductive amination steps. A common approach is to react 4-benzylpiperidine with a propyl-linked electrophile (e.g., 3-chloropropyl ethylamine) under basic conditions (e.g., K₂CO₃ in dry DMF at 80°C) . Challenges include:

  • Steric hindrance : The benzyl group on piperidine may slow nucleophilic substitution, requiring prolonged reaction times or elevated temperatures.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) is critical to separate unreacted starting materials and byproducts. Purity ≥98% can be confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How can the molecular structure of 3-(4-Benzylpiperidin-1-yl)propylamine be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) should show distinct signals for the ethyl group (δ 1.05–1.15 ppm, triplet), propyl chain (δ 1.50–1.80 ppm, multiplet), and benzyl aromatic protons (δ 7.20–7.40 ppm) .
  • X-ray Crystallography : Single crystals grown via slow evaporation (ethanol/water) can be analyzed using SHELX programs (SHELXL for refinement). The benzylpiperidine moiety often exhibits chair conformation, with propyl-ethylamine adopting an extended configuration .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of 3-(4-Benzylpiperidin-1-yl)propylamine in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects : The benzyl group at the 4-position of piperidine creates steric bulk, reducing accessibility to the nitrogen lone pair. Kinetic studies (e.g., competition experiments with less-hindered amines) can quantify this effect .
  • Electronic Effects : Electron-donating ethyl/propyl groups increase amine basicity, enhancing nucleophilicity. pKa determination (via potentiometric titration in acetonitrile/water) and DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) can correlate electronic structure with reactivity .

Q. What methodologies are employed to investigate the binding affinity of 3-(4-Benzylpiperidin-1-yl)propylamine to neurological receptors, and how can conflicting binding assay data be resolved?

Methodological Answer:

  • Radioligand Displacement Assays : Use ³H-labeled ligands (e.g., σ1 receptor ligands like [³H]-(+)-pentazocine) in cortical membrane preparations. IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) .
  • Resolving Contradictions : Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations). Cross-validate with functional assays (e.g., calcium flux in HEK293 cells expressing target receptors) and structural docking studies (AutoDock Vina with receptor PDB: 1EWK) .

Q. How can computational modeling predict the adsorption behavior of 3-(4-Benzylpiperidin-1-yl)propylamine in CO₂ capture applications?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS with the CHARMM36 force field to model amine-CO₂ interactions in silica pores. Key parameters include amine efficiency (CO₂/N ratio) and diffusion coefficients .
  • Experimental Validation : Compare predictions with thermogravimetric analysis (TGA) under 5% CO₂ flow. Amine efficiency >0.5 under dry conditions suggests favorable carbamate formation .

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